molecular formula C8H8BrN3 B2836131 6-Bromo-5-methyl-1h-benzo[d]imidazol-2-amine CAS No. 1388031-31-9

6-Bromo-5-methyl-1h-benzo[d]imidazol-2-amine

Cat. No.: B2836131
CAS No.: 1388031-31-9
M. Wt: 226.077
InChI Key: WKHREOPKVCHIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 6-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine is a high-purity benzimidazole derivative with the CAS number 1388031-31-9 and a molecular formula of C 8 H 8 BrN 3 (Molecular Weight: 226.07) . This compound serves as a versatile chemical building block in organic synthesis and pharmaceutical research. Research Applications and Value As a functionalized 2-aminobenzimidazole, this compound is a key synthetic intermediate for developing novel molecules with potential biological activity. Benzimidazole derivatives are a privileged scaffold in medicinal chemistry, with over 30 derivatives registered as drugs worldwide exhibiting diverse pharmacological activities, including antiparasitic, antifungal, antiviral, and anti-allergic properties . The presence of both bromo and methyl substituents on the benzimidazole core allows for selective further functionalization, such as through Cu-catalyzed N-arylation reactions, to create more complex structures for biological evaluation . Researchers also investigate similar benzimidazole derivatives for their non-linear optical (NLO) properties, which are valuable for applications in telecommunications and optical information processing . The compound's structure makes it a candidate for the development of chemosensors and novel NLO materials . Handling and Safety This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Please refer to the Safety Data Sheet for detailed handling and safety information.

Properties

IUPAC Name

5-bromo-6-methyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHREOPKVCHIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C8H7BrN2, and it has a molecular weight of approximately 215.06 g/mol. The compound features a bromine atom at the 6-position and a methyl group at the 5-position of the benzimidazole ring, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value around 25.72 ± 3.95 μM. In vivo studies demonstrated significant tumor growth suppression in mice treated with this compound, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. For instance, derivatives of benzimidazole were reported to exhibit significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities often range from 0.015 mg/mL to 500 mg/mL depending on the specific derivative and bacterial strain tested .

Anti-inflammatory Effects

Benzimidazole derivatives have been studied for their anti-inflammatory properties as well. They have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. The inhibition rates can reach up to 85% at specific concentrations, indicating their potential utility in treating inflammatory conditions .

Table: Summary of Biological Activities

Activity TypeObserved EffectIC50 or MIC ValueReference
AnticancerInduces apoptosis25.72 ± 3.95 μM
AntimicrobialInhibitory effect on S. aureusMIC = 0.015 mg/mL
Inhibitory effect on E. coliMIC = 200 mg/mL
Anti-inflammatoryCOX inhibitionIC50 = 3.11 ± 0.41 μM

Case Studies

  • Anticancer Efficacy : A study involving tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups, emphasizing its potential as a chemotherapeutic agent.
  • Antimicrobial Testing : Various derivatives were tested against clinical isolates of bacteria, revealing that those containing the benzimidazole core exhibited enhanced activity compared to traditional antibiotics.

Comparison with Similar Compounds

Structural Characterization

Key spectroscopic data for related compounds include:

  • 1H-NMR shifts : Methyl groups (δ ~2.34 ppm) and aromatic protons (δ ~7.12–8.60 ppm) are consistent across analogs .
  • 13C-NMR : Substituents like bromine and methyl groups alter electron density, as seen in carbon chemical shifts (e.g., δ 158.42 for amine-linked carbons) .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine Br (C6), CH₃ (C5), NH₂ (C2) C₈H₈BrN₃ 242.08 High lipophilicity (predicted)
5-Bromo-1H-benzo[d]imidazol-2-amine Br (C5), NH₂ (C2) C₇H₆BrN₃ 228.05 Moderate solubility in polar solvents
2-Chloro-1H-benzo[d]imidazol-5-amine Cl (C2), NH₂ (C5) C₇H₆ClN₃ 183.60 Enhanced hydrogen bonding capacity
5-Bromo-2-methyl-1H-benzimidazole Br (C5), CH₃ (C2) C₈H₇BrN₂ 225.06 Reduced polar surface area (PSA)

Key Observations :

  • Bromine Position: Bromine at C6 (target compound) vs.
  • Methyl vs. Amine Groups : The methyl group at C5 in the target compound increases lipophilicity compared to amine-substituted analogs, which may enhance membrane permeability .

Physicochemical and Pharmacokinetic Trends

  • Oral Bioavailability : Compounds with ≤10 rotatable bonds and PSA ≤140 Ų (e.g., 5-Bromo-2-methyl-1H-benzimidazole) exhibit favorable absorption .
  • Thermal Stability : Methyl groups enhance thermal stability, as seen in analogs with melting points >100°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.